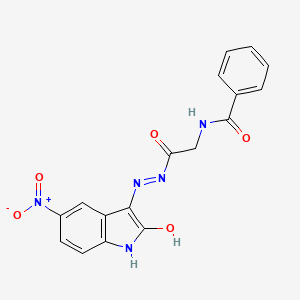

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a benzamide group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation of 5-nitroisatin with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Análisis De Reacciones Químicas

Hydrazone Formation

The reaction between 5-nitro-2-oxoindole and hydrazine derivatives proceeds via:

-

Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the indole.

-

Tautomerization to form the hydrazone intermediate.

Amide Coupling

The coupling step involves activation of the carboxylic acid group of benzamide by DCC, forming an active ester intermediate. This reacts with the hydrazine derivative to yield the target amide .

Spectral Analysis

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 10.63 ppm (Ar-NH-N=), δ 5.35 ppm (CH3CH), δ 1.58 ppm (CH3) |

| ¹³C NMR | C1 (143.2 ppm), C9 (157.9 ppm), C19 (170.6 ppm) |

| IR | Peaks at 1748 cm⁻¹ (carbonyl), 1654 cm⁻¹ (C=N), 3220 cm⁻¹ (NH stretch) |

| EI-MS | Molecular ion peak at m/z 692.57 |

Hydrogen Bonding and Crystallography

The compound exhibits:

-

Intramolecular hydrogen bonding : A S(6) ring motif formed by N3–H1N3⋯O1 interaction .

-

Intermolecular hydrogen bonds :

Geometric Isomerism

The (Z) configuration arises from the planar arrangement of the hydrazone group, stabilized by conjugation between the C=N bond and the aromatic system .

Reactivity

The nitro group at the 5-position enhances electron-deficiency of the indole ring, influencing reactivity in subsequent functionalization steps. The hydrazine moiety provides a site for further chemical modifications .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological properties that make it a promising candidate for various therapeutic applications:

- Antitumor Activity : Studies have shown that derivatives of isatin, including the hydrazone compounds like (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide, possess significant antitumor properties. They have been demonstrated to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. In experimental models, it has been shown to reduce inflammation and nociception, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : The compound has also exhibited antibacterial and antifungal activities. The presence of the nitro group in its structure contributes to its efficacy against a range of pathogens .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

Mecanismo De Acción

The mechanism of action of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose . This inhibition helps in regulating blood glucose levels, making it a potential therapeutic agent for diabetes management.

Comparación Con Compuestos Similares

Similar Compounds

5-Nitroisatin derivatives: These compounds share the nitroisatin core and exhibit similar biological activities.

Indole derivatives: Compounds like indole-3-carbaldehyde and its derivatives are structurally related and have comparable applications.

Uniqueness

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit α-glucosidase and its antimicrobial properties make it a valuable compound for further research and development.

Actividad Biológica

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide, a compound derived from the oxoindole family, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 5-nitroisatin with hydrazine derivatives followed by acylation to introduce the benzamide moiety. The reaction conditions often include refluxing in solvents like ethanol or 2-propanol, and purification is achieved through column chromatography.

General Procedure

- Reagents : 5-nitroisatin, hydrazine derivatives, acetic acid as a catalyst.

- Solvent : Ethanol or 2-propanol.

- Reaction Conditions : Reflux until completion, followed by cooling and solvent removal.

- Purification : Column chromatography.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to the oxoindole structure. For instance, a study evaluated various derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | A549 | 2.12 |

| 6 | HCC827 | 5.13 |

| 8 | NCI-H358 | 6.75 |

These findings suggest that modifications to the oxoindole structure can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

The mechanisms through which these compounds exert their biological effects include:

- Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death.

- DNA Binding : Many of these derivatives exhibit strong binding affinity to DNA, disrupting replication and transcription processes.

- Multitarget Mechanisms : Some compounds inhibit multiple pathways involved in cancer cell survival and proliferation.

Case Studies

- Case Study on Antitumor Activity : A compound structurally similar to this compound was tested for its ability to inhibit tumor growth in vivo. The study demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

- Antimicrobial Activity : Another study focused on the antimicrobial properties of related oxoindole derivatives against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

- Nitro Group Positioning : The presence and position of nitro groups significantly affect both anticancer and antimicrobial activities.

- Hydrazine Substituents : Variations in hydrazine substituents can modulate potency and selectivity towards cancer cells.

Propiedades

IUPAC Name |

N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPREGNAKMNNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.